6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a heterocyclic compound with the molecular formula C12H12N2OS. It is a member of the quinoline family, characterized by a fused ring structure containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyano-4,4-dimethyl-5-thioxo-1,2,3,4-tetrahydroquinoline with suitable reagents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms in the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 7,7-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile
- 3-Allenyl-4-aryl-7,7-dimethyl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinoline-3-carbonitrile .
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
6,6-dimethyl-5-oxo-2-sulfanylidene-7,8-dihydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H12N2OS/c1-12(2)4-3-9-8(10(12)15)5-7(6-13)11(16)14-9/h5H,3-4H2,1-2H3,(H,14,16) |
InChI Key |
HBXDVYXABWKSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=C(C(=S)N2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.